1,3,5-三甲氧基-2-(2-硝基-1-丙烯-1-基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

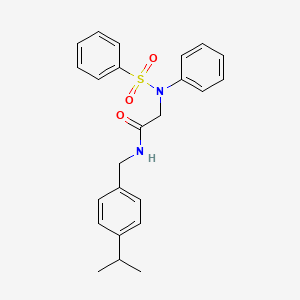

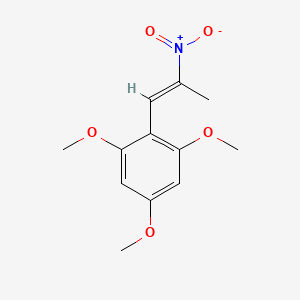

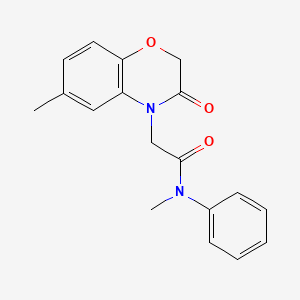

1,3,5-Trimethoxy-2-(2-nitro-1-propen-1-yl)benzene is a chemical compound that belongs to the class of organic compounds known as nitroalkenes. It's a derivative of benzene where three methoxy groups and one nitropropenyl group are substituted onto the benzene ring. This compound is of interest due to its potential as a precursor to various chemical derivatives and for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene derivatives can be achieved through a versatile synthesis approach. Dauzonne and Royer (1986) reported a convenient one-step procedure for synthesizing 1-aryl-2-nitro-3-(3, 4, 5-trimethoxyphenyl)propenes by reacting 1, 2, 3-trimethoxy-5-(2-nitroethyl)benzene with aromatic or heterocyclic aldehydes. This method provides a pathway to produce new mescaline derivatives, showcasing the compound's role as a versatile precursor in organic synthesis (Dauzonne & Royer, 1986).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene has been studied through various methods, including X-ray crystallography. For example, the structure of 1,3,5-tris (trimethylstannyl) benzene, which shares structural similarities, was determined by gas-phase electron diffraction. This study provides insight into the bond lengths and angles within such compounds, crucial for understanding the electronic and spatial configuration that influences their reactivity and properties (Schultz et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-trimethoxy-2-(2-nitro-1-propen-1-yl)benzene derivatives is influenced by the presence of electron-withdrawing and electron-donating groups. Peng et al. (2016) highlighted the role of strong electron-withdrawing substituents in enhancing anionophoric activity, a property that could be relevant for understanding the reactivity of nitropropenyl derivatives (Peng et al., 2016).

科学研究应用

分子电子学

陈等人(1999 年)对含有硝胺氧化还原中心的分子进行的研究突出了其在电子设备中的应用,展示了负微分电阻和超过 1000:1 的开-关峰谷比。这项研究表明了在具有高开关比的分子电子学开发中的潜在应用 (陈、里德、罗莱特和图尔,1999 年)。

绿色化学

贝拉基奥马等人(2008 年)探索了无溶剂条件以合成 4-芳基-3-氰基-六氢-4H-1,2-苯并恶嗪-2-氧化物,展示了一种环境友好的化学合成方法,强调了区域和非对映选择性,而无需后处理程序 (贝拉基奥马、卡斯特里卡、弗林格利、皮佐和瓦卡罗,2008 年)。

催化

赵等人(2013 年)引入了一种新型的铜基金属有机骨架,该骨架可作为 β-酮酸酯烯胺化的有效且可循环利用的多相催化剂。这项研究为在高产率和高选择性的选择性有机转化中使用金属有机骨架开辟了途径 (赵、邓、马、季和王,2013 年)。

阴离子传输

彭等人(2016 年)发现 1,3-双(苯并咪唑-2-基)苯衍生物表现出显着的阴离子载体活性,并因吸电子取代基而增强。这项研究对设计用于阴离子传输和分离技术的新材料具有重要意义 (彭、张、孙、蔡、陈和陈,2016 年)。

磁性

藤田等人(1996 年)对 2,4-二甲氧基-1,3,5-苯三基三(N-叔丁基硝氧自由基)的研究讨论了其反铁磁交换相互作用,提供了对基于硝氧自由基的分子材料的磁性的见解 (藤田、田中、末宗、古贺、松田和岩村,1996 年)。

配位化学

蒂霍诺娃等人(2007 年)描述了环状三聚全氟-邻苯二酚汞与硝基化合物的络合,突出了涉及硝基芳香族化合物的配位配合物的独特结合模式和结构特征。这项研究有助于理解反冠络合及其潜在应用 (蒂霍诺娃、图加绍夫、多尔古辛、雅科文科、彼得罗夫斯基、富林、扎赖斯基和舒尔,2007 年)。

属性

IUPAC Name |

1,3,5-trimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(13(14)15)5-10-11(17-3)6-9(16-2)7-12(10)18-4/h5-7H,1-4H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPSFFLFSUERST-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1OC)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=C(C=C1OC)OC)OC)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trimethoxyphenyl)-2-nitropropene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)

![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)